Cas no 1889-58-3 (O,O-Diethyl S-phenyl phosphorothioate)

O,O-Diethyl S-phenyl phosphorothioate structure
1889-58-3 structure
Nome del prodotto:O,O-Diethyl S-phenyl phosphorothioate
Numero CAS:1889-58-3
MF:C10H15O3PS
MW:246.26306271553
MDL:MFCD28010185
CID:1382306
PubChem ID:573125

O,O-Diethyl S-phenyl phosphorothioate Proprietà chimiche e fisiche

Nomi e identificatori

    • O,O-diethyl S-phenyl phosphorothioate
    • DIETHYL PHENYL PHOSPHOROTHIOATE
    • Diethyl phenyl thiophosphate
    • o,o-Diethyl S-phenyl thiophosphate
    • Phosphorothioic acid, O,O-diethyl S-phenyl ester
    • diethoxyphosphorylsulfanylbenzene
    • AK402180
    • GFWPLRWWFQJJOL-UHFFFAOYSA-N
    • O,O-Diethyl-S-phenyl-phosphorothioate
    • O,O-Diethyl S-phenyl thiophosphate #
    • Thiophosphoric acid O,O-diethyl S-phenyl ester
    • diethyl phenylsulfanylphosphonate
    • MFCD28010185
    • 1889-58-3
    • A880484
    • CHEMBL3263311
    • diethyl (phenylsulfanyl)phosphonate
    • DTXSID20940398
    • SCHEMBL10699048
    • AS-67671
    • C73617
    • AKOS024256232
    • C10H15O3PS
    • CS-0160367
    • O,O-DiethylS-phenylphosphorothioate
    • O,O-Diethyl S-phenyl phosphorothioate
    • MDL: MFCD28010185
    • Inchi: 1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
    • Chiave InChI: GFWPLRWWFQJJOL-UHFFFAOYSA-N
    • Sorrisi: S(C1C([H])=C([H])C([H])=C([H])C=1[H])P(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 246.04805
  • Massa monoisotopica: 246.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 60.8

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.18
  • Punto di fusione: No data available
  • Punto di ebollizione: 315.8°C at 760 mmHg
  • Punto di infiammabilità: 144.8°C
  • Indice di rifrazione: 1.521
  • PSA: 35.53
  • LogP: 3.95980
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

O,O-Diethyl S-phenyl phosphorothioate Informazioni sulla sicurezza

O,O-Diethyl S-phenyl phosphorothioate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A193485-100mg
O,O-Diethyl S-phenyl phosphorothioate
1889-58-3 97%
100mg
$45.0 2025-02-24
Alichem
A019118801-250mg
O,O-Diethyl S-phenyl phosphorothioate
1889-58-3 97%
250mg
$203.52 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF845-250mg
O,O-Diethyl S-phenyl phosphorothioate
1889-58-3 97%
250mg
1634CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF845-1g
O,O-Diethyl S-phenyl phosphorothioate
1889-58-3 97%
1g
4308CNY 2021-05-08
Alichem
A019118801-5g
O,O-Diethyl S-phenyl phosphorothioate
1889-58-3 97%
5g
$1454.40 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O841356-100mg
O,O-Diethyl S-phenyl phosphorothioate
1889-58-3 97%
100mg
¥911.70 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF845-100mg
O,O-Diethyl S-phenyl phosphorothioate
1889-58-3 97%
100mg
784CNY 2021-05-08
1PlusChem
1P002HYC-250mg
Phosphorothioic acid, O,O-diethyl S-phenyl ester
1889-58-3 97%
250mg
$115.00 2024-06-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSM787-500mg
diethyl (phenylsulfanyl)phosphonate
1889-58-3 95%
500mg
¥965.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSM787-25g
diethyl (phenylsulfanyl)phosphonate
1889-58-3 95%
25g
¥15904.0 2024-04-23
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1889-58-3)O,O-Diethyl S-phenyl phosphorothioate
A880484
Purezza:99%
Quantità:1g
Prezzo ($):196.0